DMT-dC(bz) Phosphoramidite-13C9,15N3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DMT-dC(bz) Phosphoramidite-13C9,15N3 is a compound labeled with carbon-13 and nitrogen-15 isotopes. It is a derivative of DMT-dC(bz) Phosphoramidite, which is commonly used in the synthesis of DNA. The isotopic labeling makes it particularly useful in various scientific research applications, including studies involving stable isotopes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DMT-dC(bz) Phosphoramidite-13C9,15N3 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the DMT-dC(bz) Phosphoramidite structure. The key steps include:
Protection of the exocyclic amine functions: The exocyclic amine functions are protected by a benzoyl group.
Phosphoramidite formation: The protected nucleoside is then converted into the phosphoramidite form using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated synthesizers. The process includes:
High coupling efficiency: Ensuring high coupling efficiency to produce high-yield and high-quality oligonucleotides.
Deprotection: Standard deprotection conditions involve using concentrated ammonia solution at 55°C for 8 hours or at room temperature for 24 hours
Chemical Reactions Analysis
Types of Reactions
DMT-dC(bz) Phosphoramidite-13C9,15N3 undergoes various chemical reactions, including:
Oxidation: Conversion of the phosphite triester to a phosphate triester.
Reduction: Removal of protecting groups under reducing conditions.
Substitution: Nucleophilic substitution reactions during DNA synthesis.
Common Reagents and Conditions
Oxidizing agents: Iodine in water or pyridine.
Reducing agents: Thiol-containing compounds for deprotection.
Solvents: Acetonitrile, dichloromethane.
Major Products
The major products formed from these reactions are oligonucleotides with specific sequences, which are used in various research applications .
Scientific Research Applications
DMT-dC(bz) Phosphoramidite-13C9,15N3 has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of labeled DNA for structural and functional studies.
Biology: Employed in studies involving DNA replication, transcription, and repair.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of high-quality oligonucleotides for various industrial applications .
Mechanism of Action
The mechanism of action of DMT-dC(bz) Phosphoramidite-13C9,15N3 involves its incorporation into DNA during synthesis. The labeled isotopes allow for the tracking and quantification of DNA molecules in various experimental setups. The molecular targets include DNA polymerases and other enzymes involved in DNA synthesis and repair .
Comparison with Similar Compounds
Similar Compounds
DMT-dC(bz) Phosphoramidite: The unlabeled version used in standard DNA synthesis.
DMT-dA(bz) Phosphoramidite: A similar compound with adenine instead of cytosine.
DMT-dG(ib) Phosphoramidite: A similar compound with guanine and an isobutyryl protecting group.
Uniqueness
DMT-dC(bz) Phosphoramidite-13C9,15N3 is unique due to its isotopic labeling, which provides additional capabilities for tracking and quantification in research applications. This makes it particularly valuable in studies requiring precise measurements and analysis .
Properties
Molecular Formula |
C46H52N5O8P |
---|---|
Molecular Weight |
845.8 g/mol |
IUPAC Name |
N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy](113C)methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]-2-oxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-4-yl](15N)benzamide |
InChI |
InChI=1S/C46H52N5O8P/c1-32(2)51(33(3)4)60(57-29-13-27-47)59-40-30-43(50-28-26-42(49-45(50)53)48-44(52)34-14-9-7-10-15-34)58-41(40)31-56-46(35-16-11-8-12-17-35,36-18-22-38(54-5)23-19-36)37-20-24-39(55-6)25-21-37/h7-12,14-26,28,32-33,40-41,43H,13,29-31H2,1-6H3,(H,48,49,52,53)/t40-,41+,43+,60?/m0/s1/i26+1,28+1,30+1,31+1,40+1,41+1,42+1,43+1,45+1,48+1,49+1,50+1 |
InChI Key |
PGTNFMKLGRFZDX-QXORKOLASA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[13C@H]1[13CH2][13C@@H](O[13C@@H]1[13CH2]OC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)[15N]5[13CH]=[13CH][13C](=[15N][13C]5=O)[15NH]C(=O)C6=CC=CC=C6 |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.